molecular formula C16H25NO4S2 B2449271 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 874787-72-1

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2449271
CAS No.: 874787-72-1
M. Wt: 359.5
InChI Key: ZJKMWNYHMCGXAH-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a sulfonamide group, a thiolane ring, and a dimethylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of a thiolane derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for the addition of reagents and the monitoring of reaction progress ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiolane ring can interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide
  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Uniqueness

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-11-13(2)6-7-14(16)3/h6-7,11,15H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMWNYHMCGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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